[(4-Methoxyphenyl)(2-morpholin-4-yl-2-oxoethyl)-amino]acetic acid
Overview
Description
This compound is a product for proteomics research . It has a molecular formula of C15H21N3O5 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)CN1CCOCC1
. This indicates that the compound contains a morpholine ring and a methoxyphenyl group attached to an acetic acid moiety. Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 145.16 . The InChI key, which is a unique identifier for chemical substances, is VIWZVFVJPXTXPA-UHFFFAOYSA-N .Scientific Research Applications
Advanced Oxidation Processes
A study on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) explores the degradation pathways, by-products, and biotoxicity of ACT in aqueous mediums. This research is significant because it uses computational methods to predict reactive sites in the ACT molecule and assesses the biotoxicity of its by-products. Such studies may contribute to enhancing the degradation of contaminants through AOP systems, which could be relevant to understanding the environmental fate of complex chemicals including those structurally related to the compound (Qutob et al., 2022).
Anti-Cancer and Anti-Inflammatory Agents
Research on 4′-geranyloxyferulic acid (GOFA), a compound with similar pharmacological potential, indicates its effectiveness as an anti-inflammatory and anti-tumor agent. This insight could be valuable for exploring related compounds with potential anti-cancer and anti-inflammatory properties, thereby guiding the development of novel therapeutic agents (Epifano et al., 2015).
Chemical and Biochemical Studies of Plant Compounds
Another study focuses on the chemistry and biochemistry of betalains, which involve complex biochemical pathways including the synthesis and degradation of phenolic compounds. This research may offer a foundational understanding for studying the biochemical pathways and potential applications of phenolic compounds like "[(4-Methoxyphenyl)(2-morpholin-4-yl-2-oxoethyl)-amino]acetic acid" in plants (Khan & Giridhar, 2015).
Neuroprotective Mechanisms
A review of citicoline's neuroprotective mechanisms in cerebral ischemia highlights its potential in treating brain injuries and pathological conditions. This indicates the significance of compounds that modulate phospholipid metabolism and neuroprotection, which could be relevant when considering the neuroprotective applications of related compounds (Hatcher & Dempsey, 2002).
Safety and Hazards
Properties
IUPAC Name |
2-(4-methoxy-N-(2-morpholin-4-yl-2-oxoethyl)anilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-13-4-2-12(3-5-13)17(11-15(19)20)10-14(18)16-6-8-22-9-7-16/h2-5H,6-11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJOXSRVXIFWNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCOCC2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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